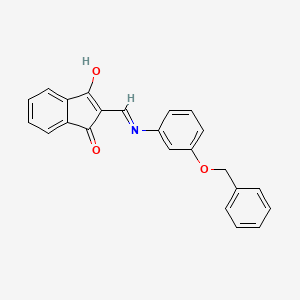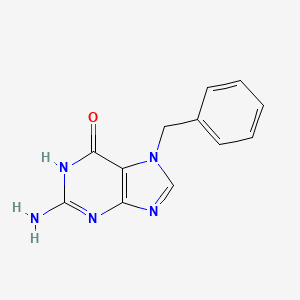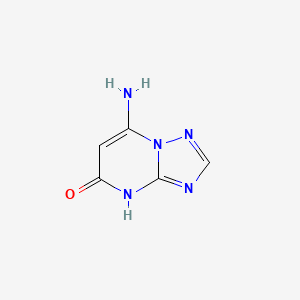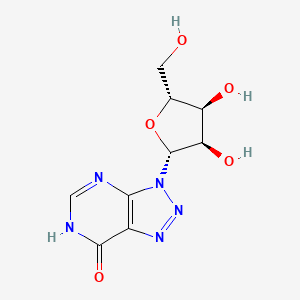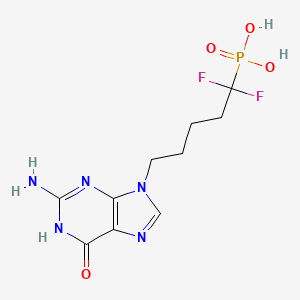
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Overview
Description
9-(5,5-Difluoro-5-phosphonopentyl)guanine is a small molecule that belongs to the class of organic compounds known as hypoxanthines . These are compounds containing the purine derivative 1H-purin-6 (9H)-one. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of 9-(5,5-Difluoro-5-phosphonopentyl)guanine and its related analogues were designed as multi-substrate analogue inhibitors against purine nucleoside phosphorylase (PNP) based on the X-ray crystallographic data obtained for the binary complex of 9-(5′,5′-difluoro-5′-phosphonopentyl)guanine (DFPP-G) with calf-spleen PNP .Molecular Structure Analysis
The molecular formula of 9-(5,5-Difluoro-5-phosphonopentyl)guanine is C10H14F2N5O4P . It has an average mass of 337.2198 Da and a monoisotopic mass of 337.075146883 Da .Scientific Research Applications
Inhibitor of Purine Nucleoside Phosphorylase
9-(5,5-Difluoro-5-phosphonopentyl)guanine has been identified as a potential multisubstrate analogue inhibitor of purine nucleoside phosphorylase (PNP). This compound exhibits significant inhibitory activity against PNP from various sources, including human and rat erythrocytes, calf spleen, and Escherichia coli. The difluorophosphonate structure of this compound contributes to its higher inhibitory efficacy compared to nonfluorinated analogues, possibly due to electronic and steric effects (Halazy, Ehrhard, & Danzin, 1991).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of 9-(5,5-Difluoro-5-phosphonopentyl)guanine derivatives have been conducted to assess their inhibitory properties against PNP. Modification of these compounds by introducing a methyl group to the linker connecting the purine and difluoromethylenephosphonic acid moiety showed positional-dependent effects on inhibition. The methyl group on the linker enhanced the inhibitory potency of certain analogues (Hikishima et al., 2006).
Inhibition Studies on Guanylate Kinase
Studies involving 9-(5,5-Difluoro-5-phosphonopentyl)guanine and other phosphonoalkyl guanines have been conducted to determine their efficacy as substrates or inhibitors of guanylate kinase. This research found that these compounds generally act as inhibitors of the enzyme, with certain derivatives producing optimal inhibition. These findings are significant in understanding the enzyme's substrate specificity and potential therapeutic applications (Navé, Eschbach, & Halazy, 1992).
Structural-Based Design and Synthesis
The structural-based design and synthesis of 9-(5,5-Difluoro-5-phosphonopentyl)guanine derivatives have been explored, particularly in the context of creating multi-substrate analogue inhibitors for mammalian PNPs. These studies focus on the synthetic chemistry and the physical and biological properties of the newly synthesized derivatives, providing valuable insights into their potential as PNP inhibitors (Hikishima et al., 2010).
properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-1,1-difluoropentyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N5O4P/c11-10(12,22(19,20)21)3-1-2-4-17-5-14-6-7(17)15-9(13)16-8(6)18/h5H,1-4H2,(H2,19,20,21)(H3,13,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQQPWTLXUSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCCCC(F)(F)P(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5,5-Difluoro-5-phosphonopentyl)guanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



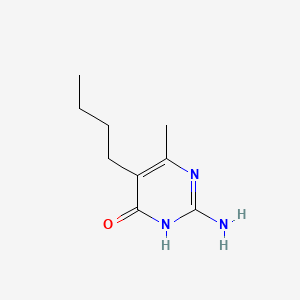
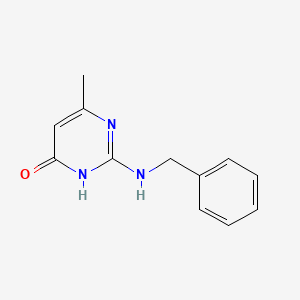
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)
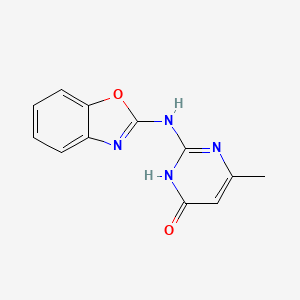
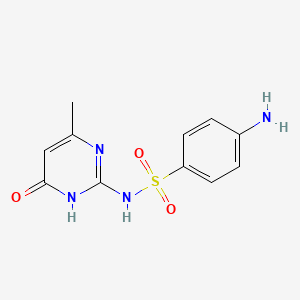
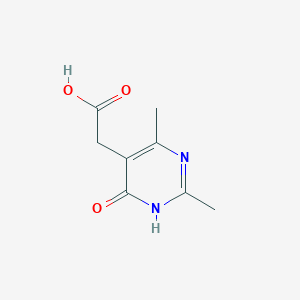
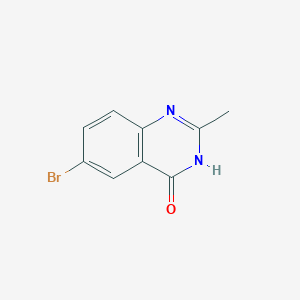
![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)

